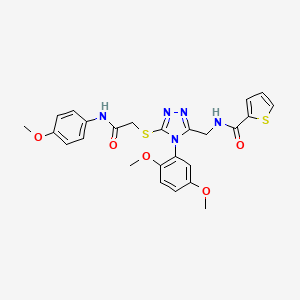
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H25N5O5S2 and its molecular weight is 539.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound's structure features multiple functional groups that may contribute to its biological activity. The presence of a triazole ring , thiophene , and carboxamide moiety indicates potential interactions with various biological targets. The molecular formula is C20H22N4O4S, with a molecular weight of approximately 414.48 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant antitumor , antimicrobial , and anti-inflammatory activities. The following sections detail specific biological activities associated with this compound.
Antitumor Activity
Several studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds containing triazole rings have been reported to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the incorporation of electron-donating groups, such as methoxy groups, enhances the cytotoxic effects against tumor cells.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | |
| Compound B | U251 (glioblastoma) | <10 | |
| Compound C | HT29 (colon cancer) | 23.30 ± 0.35 |
Antimicrobial Activity
The triazole moiety is also known for its antimicrobial properties. Compounds incorporating this structure have shown effectiveness against bacteria and fungi by disrupting cellular processes essential for microbial survival. For example, studies have indicated that certain triazole derivatives can inhibit the activity of topoisomerase enzymes, which are critical for DNA replication in pathogens.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Cellular Signaling : The presence of specific functional groups may interfere with signaling pathways crucial for tumor growth and survival.
Case Studies
A notable case study involved the synthesis and evaluation of related triazole derivatives exhibiting potent anticancer activity against various cell lines. These studies utilized MTT assays to assess cytotoxicity and elucidated the relationship between structural modifications and biological efficacy.
Propriétés
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S2/c1-33-17-8-6-16(7-9-17)27-23(31)15-37-25-29-28-22(14-26-24(32)21-5-4-12-36-21)30(25)19-13-18(34-2)10-11-20(19)35-3/h4-13H,14-15H2,1-3H3,(H,26,32)(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNJPSQLMHOYKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














